molecular formula C16H16ClN3O B2734136 N-(4-Chloro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415540-61-1

N-(4-Chloro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2734136
M. Wt: 301.77
InChI Key: HPOPQGCNPSMBKZ-UHFFFAOYSA-N
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Description

“N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide” is a compound that is available for purchase for research purposes . It has an empirical formula of C17H19ClN2O2 and a molecular weight of 318.80 . Another related compound is “N-(4-Chloro-2-methylphenyl)-2-(2,4-dimethoxyphenylamino)acetamide” with an empirical formula of C17H19ClN2O3 and a molecular weight of 334.80 .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various methods, including NMR spectroscopy. For instance, the 1H NMR spectrum of “N,N-dimethyl-N-hexyl-N-(4-methylphenoxy)ethylammonium (4-chloro-2-methylphenoxy)acetate” shows signals from both the ion acetate of MCPA and the ammonium cation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide” is a solid at room temperature .

Safety And Hazards

The safety data sheets for these compounds provide information on their hazards. For example, “Bromobenzene” is classified as a Category 4 acute toxin if swallowed, and it can cause skin and eye irritation .

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-10-8-11(17)6-7-13(10)20-16(21)15-12-4-2-3-5-14(12)18-9-19-15/h6-9H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOPQGCNPSMBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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